molecular formula C22H27N3O5S B2548518 Ethyl 2-({[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate CAS No. 899942-77-9

Ethyl 2-({[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate

Cat. No.: B2548518
CAS No.: 899942-77-9
M. Wt: 445.53
InChI Key: LALBYKXHFAGARR-UHFFFAOYSA-N
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Description

Ethyl 2-({[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.
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Scientific Research Applications

Chemistry of sym-tetrazine

The study by Postovskii et al. (1977) explores the chemistry of sym-tetrazine derivatives, including ethyl benzoate thiocarbohydrazone, and its conversion to various compounds through reactions in polar solvents and oxidation processes. This research underscores the chemical reactivity and potential applications of similar compounds in the development of new chemical entities and materials (Postovskii et al., 1977).

Optical Nonlinear Properties

Abdullmajed et al. (2021) investigated the synthesis, DFT calculations, and optical nonlinear properties of derived Schiff base compounds from ethyl-4-amino benzoate, highlighting their potential as optical limiters due to their significant nonlinear refractive index and optical limiting properties. Such studies indicate the relevance of structurally similar compounds in photonics and materials science (Abdullmajed et al., 2021).

Peptidyl 2,2-Difluoro-3-Aminopropionate Synthesis

Research by Angelastro et al. (1992) on the synthesis of a peptidyl 2,2-difluoro-3-aminopropionate introduces methods for preparing compounds that could serve as potential proteinase inhibitors. This reflects the pharmaceutical and biochemical applications of such chemical structures in drug design and development (Angelastro et al., 1992).

Antimicrobial Activity

Jebur et al. (2018) synthesized new Ethyl-2-amino benzothiazole-6-carboxylate derivatives and evaluated their biological activity, demonstrating the antimicrobial potential of these compounds. This indicates the application of similar chemical structures in developing new antimicrobial agents (Jebur et al., 2018).

Properties

IUPAC Name

ethyl 2-[[2-[6-[(4-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-3-30-22(27)19-7-4-5-8-20(19)23-21(26)16-25-14-6-13-24(31(25,28)29)15-18-11-9-17(2)10-12-18/h4-5,7-12H,3,6,13-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALBYKXHFAGARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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